N,N-diethyl-12-oxo-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthene-11-carboxamide
Description
N,N-Diethyl-12-oxo-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthene-11-carboxamide is a structurally complex heterocyclic compound featuring a xanthene backbone fused with an epiminoethano bicyclic system. The molecule includes a carboxamide group at position 11, substituted with N,N-diethyl moieties, and a ketone at position 12. The epiminoethano bridge introduces rigidity and stereochemical complexity, which may influence binding interactions with biological targets .
Properties
IUPAC Name |
N,N-diethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-triene-17-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-22(4-2)19(24)17-16-13-9-5-6-11-15(13)25-20(21-18(17)23)12-8-7-10-14(16)20/h5-6,9,11,14,16-17H,3-4,7-8,10,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFBZNXGZNREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C2C3CCCCC3(NC1=O)OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of xanthene derivatives characterized by their unique structural features, which contribute to their biological activities. The molecular formula is , and it possesses a carboxamide functional group along with a hexahydro structure that may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that xanthene derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications in the structure can lead to enhanced activity against various bacterial strains. For instance:
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| Compound A | E. coli (MIC 10 µg/mL) | |
| Compound B | S. aureus (MIC 5 µg/mL) | |
| N,N-diethyl-12-oxo... | Potentially similar due to structural analogy |
Anticancer Activity
The anticancer potential of xanthene derivatives has also been explored. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 10 µM | |
| N,N-diethyl-12-oxo... | Anticipated due to structural similarity |
The mechanism by which N,N-diethyl-12-oxo-xanthene compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit topoisomerases or disrupt mitochondrial function in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several xanthene derivatives, including those structurally related to N,N-diethyl-12-oxo-xanthene. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing synergistic effects when combined with traditional antibiotics.
Study 2: Anticancer Properties
In another investigation, the anticancer properties were assessed using a panel of cancer cell lines. The study found that certain modifications enhanced cytotoxicity significantly compared to unmodified xanthene compounds. The findings suggest that N,N-diethyl-12-oxo-xanthene could be a candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of epiminoethano-fused heterocycles. Below is a detailed comparison with analogs reported in the literature:
Structural and Functional Group Variations
Key Observations :
- The target compound’s carboxamide group distinguishes it from ester derivatives (e.g., 6e, 6h), which may alter solubility and hydrogen-bonding capacity .
- The epiminoethano bridge is conserved across analogs, suggesting shared conformational constraints that may influence bioactivity .
Physicochemical Properties
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, insights can be drawn from related compounds:
- Epiminoethano-bridged phenanthrenes (e.g., 6e, 6h) exhibit cytotoxic activity against cancer cell lines, with potency influenced by aryl substituents .
- Carboxamide vs. Ester : Carboxamides generally show enhanced metabolic stability compared to esters, suggesting the target may have longer half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
